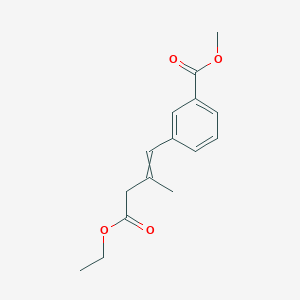
Carbonic acid;pentadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;pentadecan-1-ol: is a compound that combines the properties of carbonic acid and pentadecan-1-ol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while pentadecan-1-ol is a long-chain fatty alcohol. This compound is of interest due to its unique combination of properties from both components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Myristic Acid: One method involves the conversion of myristic acid to pentadecanoic acid, which is then reduced to pentadecan-1-ol.
From 1-Tetradecene: Another method involves the hydroformylation of 1-tetradecene to form pentadecanal, which is then reduced to pentadecan-1-ol.
Industrial Production Methods: Industrial production of pentadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as palm oil or coconut oil .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Pentadecanoic acid.
Reduction: Pentadecan-1-ol.
Substitution: Various alkyl halides or sulfonates.
Aplicaciones Científicas De Investigación
Chemistry: Pentadecan-1-ol is used as a starting material for the synthesis of surfactants and detergents through ethoxylation and sulfation reactions .
Biology and Medicine: Pentadecanoic acid, derived from pentadecan-1-ol, has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties . It is also being investigated for its role in metabolic and heart health .
Industry: Pentadecan-1-ol is used in the production of lubricating oils, industrial chemicals, and consumer products such as lotions and creams .
Mecanismo De Acción
The mechanism of action of carbonic acid involves the reversible hydration of carbon dioxide to form bicarbonate and protons, which plays a crucial role in maintaining acid-base balance in biological systems . Pentadecan-1-ol, on the other hand, interacts with cellular membranes and can influence membrane fluidity and permeability .
Comparación Con Compuestos Similares
1-Nonanol: A shorter chain alcohol with similar chemical properties but lower boiling point and solubility.
1-Undecanol: Another long-chain alcohol with similar uses in industrial applications.
1-Tridecanol: Similar in structure but with different physical properties such as melting and boiling points.
Uniqueness: Pentadecan-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points compared to shorter chain alcohols . This makes it particularly useful in applications requiring higher thermal stability and lower volatility.
Propiedades
Número CAS |
145197-00-8 |
|---|---|
Fórmula molecular |
C31H66O5 |
Peso molecular |
518.9 g/mol |
Nombre IUPAC |
carbonic acid;pentadecan-1-ol |
InChI |
InChI=1S/2C15H32O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;2-1(3)4/h2*16H,2-15H2,1H3;(H2,2,3,4) |
Clave InChI |
OFQNDTVNYJPUJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


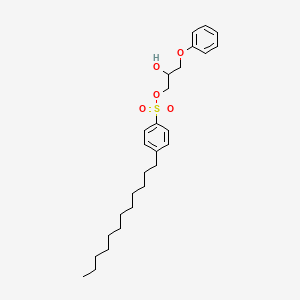
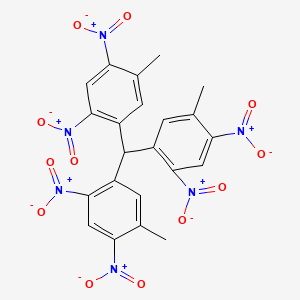
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
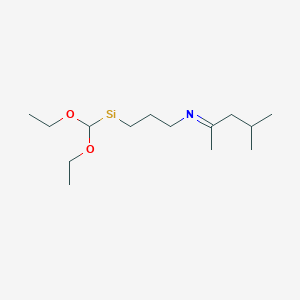
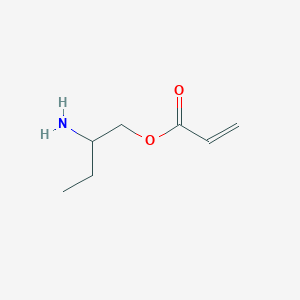
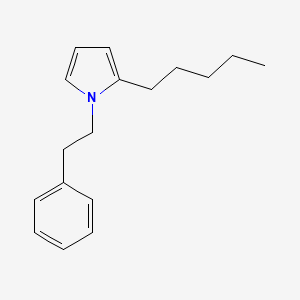
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
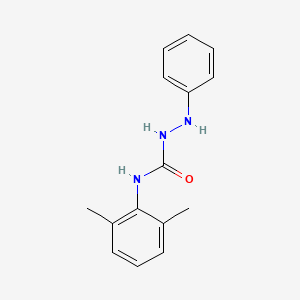
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
